molecular formula C21H27BrO2 B14266132 4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl CAS No. 134253-99-9

4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl

Cat. No.: B14266132
CAS No.: 134253-99-9
M. Wt: 391.3 g/mol
InChI Key: GTKKTGYDBFWQMW-UHFFFAOYSA-N
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Description

4-[(8-Bromooctyl)oxy]-4’-methoxy-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a bromooctyl ether and a methoxy group. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(8-Bromooctyl)oxy]-4’-methoxy-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(8-Bromooctyl)oxy]-4’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents such as dimethylformamide (DMF).

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction: Products depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(8-Bromooctyl)oxy]-4’-methoxy-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(8-Bromooctyl)oxy]-4’-methoxy-1,1’-biphenyl is not well-documented. its effects are likely mediated through interactions with cellular membranes due to its amphiphilic structure. The bromooctyl group may facilitate insertion into lipid bilayers, while the biphenyl core provides rigidity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(8-Bromooctyl)oxy]-4’-methoxy-1,1’-biphenyl is unique due to the presence of both a bromooctyl ether and a methoxy group on a biphenyl core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

134253-99-9

Molecular Formula

C21H27BrO2

Molecular Weight

391.3 g/mol

IUPAC Name

1-(8-bromooctoxy)-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C21H27BrO2/c1-23-20-12-8-18(9-13-20)19-10-14-21(15-11-19)24-17-7-5-3-2-4-6-16-22/h8-15H,2-7,16-17H2,1H3

InChI Key

GTKKTGYDBFWQMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCBr

Origin of Product

United States

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